molecular formula C14H15N5OS B3493209 5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE

5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE

Cat. No.: B3493209
M. Wt: 301.37 g/mol
InChI Key: SRQBGSJZYYQRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE is a complex organic compound that features both benzimidazole and pyrimidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE typically involves the condensation of 5-methoxy-1H-benzimidazole-2-thiol with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The pyrimidine ring can interfere with nucleotide synthesis and enzyme activity, leading to cell death or inhibition of cell proliferation .

Properties

IUPAC Name

5-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5OS/c1-8-16-6-9(13(15)17-8)7-21-14-18-11-4-3-10(20-2)5-12(11)19-14/h3-6H,7H2,1-2H3,(H,18,19)(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQBGSJZYYQRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CSC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE
Reactant of Route 2
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5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE
Reactant of Route 3
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5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE
Reactant of Route 4
Reactant of Route 4
5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE
Reactant of Route 5
Reactant of Route 5
5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE
Reactant of Route 6
Reactant of Route 6
5-{[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]METHYL}-2-METHYL-4-PYRIMIDINAMINE

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